

Aceanthrylene chemical structure and properties

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Compound of Interest

Compound Name: Aceanthrylene

Cat. No.: B1216281

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Aceanthrylene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceanthrylene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula $C_{16}H_{10}$. It is a structural isomer of other well-known PAHs such as fluoranthene and pyrene. The unique arrangement of its fused aromatic and five-membered rings gives rise to interesting electronic and chemical properties, making it a subject of research in materials science and as a potential scaffold in medicinal chemistry. This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and potential metabolic pathways of **aceanthrylene**.

Chemical Structure and Properties

Aceanthrylene is characterized by a tetracyclic system consisting of a naphthalene core fused with an acenaphthylene unit. This fusion results in a non-planar, strained structure.

Table 1: Physical and Chemical Properties of **Aceanthrylene**

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₀	PubChem[1]
Molar Mass	202.25 g/mol	PubChem[1]
CAS Number	202-03-9	PubChem[1]
Melting Point	95-96 °C	ChemBK[2]
Boiling Point	405.7 °C at 760 mmHg	MOLBASE[3], Guidechem[4], ChemIndex[5]
Density	1.246 g/cm ³	MOLBASE[3], Guidechem[4]
Appearance	Not specified in literature	
Solubility	Not specified in literature	

Spectroscopic Data:

No experimental ¹H NMR, ¹³C NMR, IR, or UV-Vis spectra for the parent **aceanthrylene** (CAS 202-03-9) were identified in the reviewed literature. Spectroscopic data for derivatives and related compounds are available. For instance, the ¹³C NMR spectrum of 8-nitro-**aceanthrylene** has been reported[6]. In the absence of experimental data for **aceanthrylene**, researchers should anticipate aromatic proton signals in the ¹H NMR spectrum, likely in the range of 7-9 ppm. The ¹³C NMR spectrum would show signals for aromatic carbons, typically between 120-150 ppm. The IR spectrum would be expected to show characteristic C-H stretching vibrations for aromatic compounds above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The UV-Vis spectrum of **aceanthrylene**, like other PAHs, would exhibit multiple absorption bands in the UV and possibly the visible region, corresponding to π - π^* transitions.

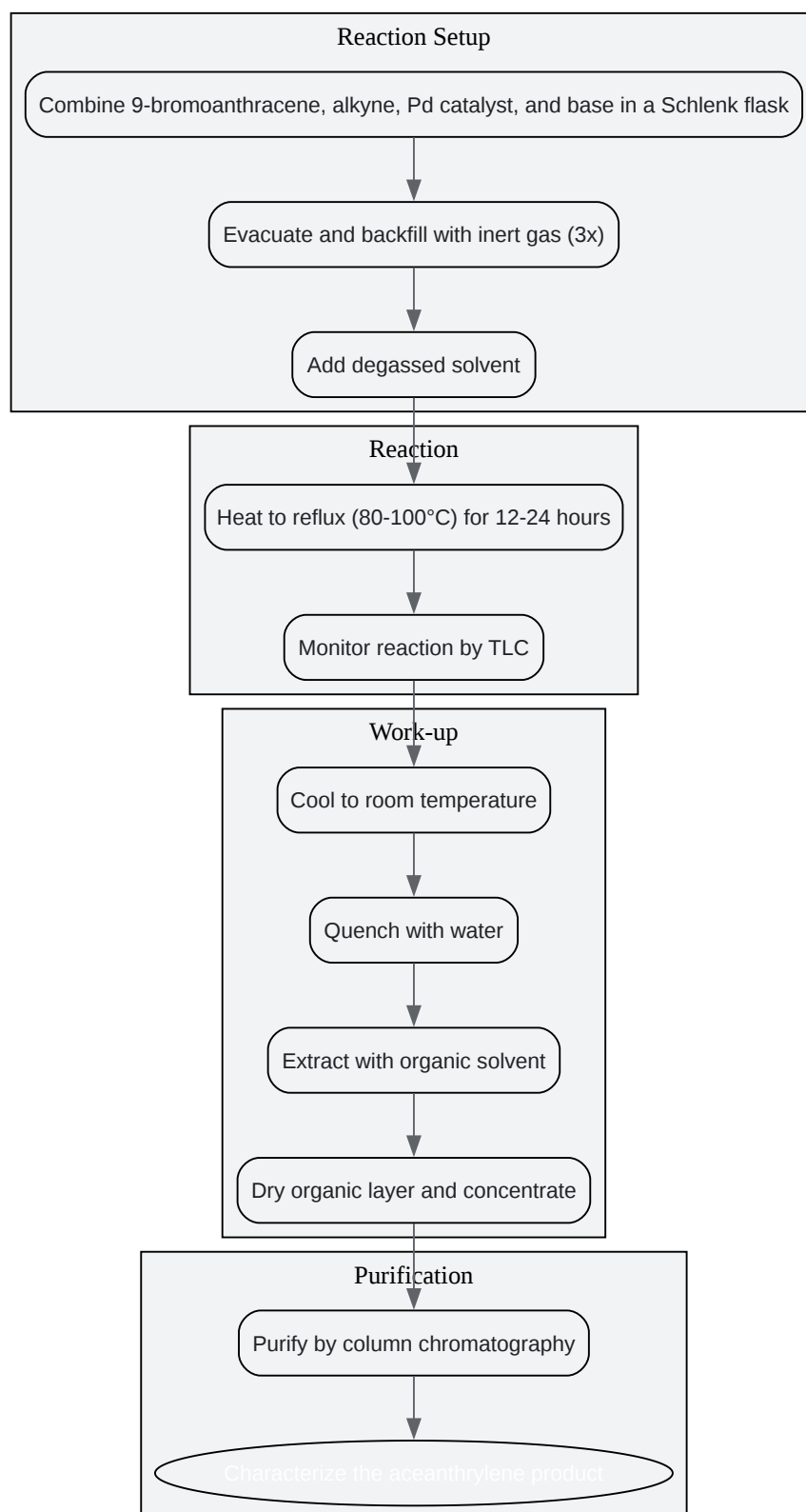
Experimental Protocols

Synthesis of Aceanthrylene Derivatives via Palladium-Catalyzed Annulation

A common method for the synthesis of **aceanthrylene** derivatives involves the palladium-catalyzed annulation of 9-haloanthracenes with alkynes. The following is a representative

protocol adapted from the literature for the synthesis of substituted **aceanthrylenes**[7].

Experimental Workflow for the Synthesis of **Aceanthrylene** Derivatives



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Caption: Workflow for the palladium-catalyzed synthesis of **aceanthrylene** derivatives.

Materials:

- 9-Bromoanthracene
- Substituted alkyne (e.g., phenylacetylene)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$)
- Base (e.g., Na_2CO_3 or Et_3N)
- Anhydrous, degassed solvent (e.g., toluene, THF)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware for inert atmosphere reactions
- Silica gel for column chromatography

Procedure:

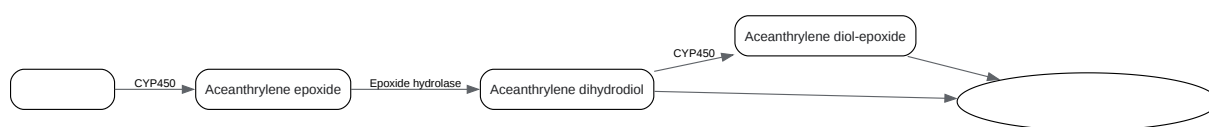
- To a Schlenk flask, add 9-bromoanthracene (1.0 mmol), the desired alkyne (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
- Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
- Add the degassed solvent (10 mL) to the flask via syringe.
- Heat the reaction mixture to reflux (typically between 80-100 °C) and stir for 12-24 hours.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding water.

- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the corresponding **aceanthrylene** derivative.

Metabolic Pathways

Polycyclic aromatic hydrocarbons are known to be metabolized by cytochrome P450 (CYP) enzymes in mammals. While the specific metabolism of **aceanthrylene** has not been extensively studied, a plausible metabolic pathway can be proposed based on the known metabolism of similar PAHs. The primary route of metabolism is expected to involve oxidation to form epoxides, which can then be hydrolyzed to dihydrodiols and further oxidized.

Proposed Metabolic Pathway of **Aceanthrylene**



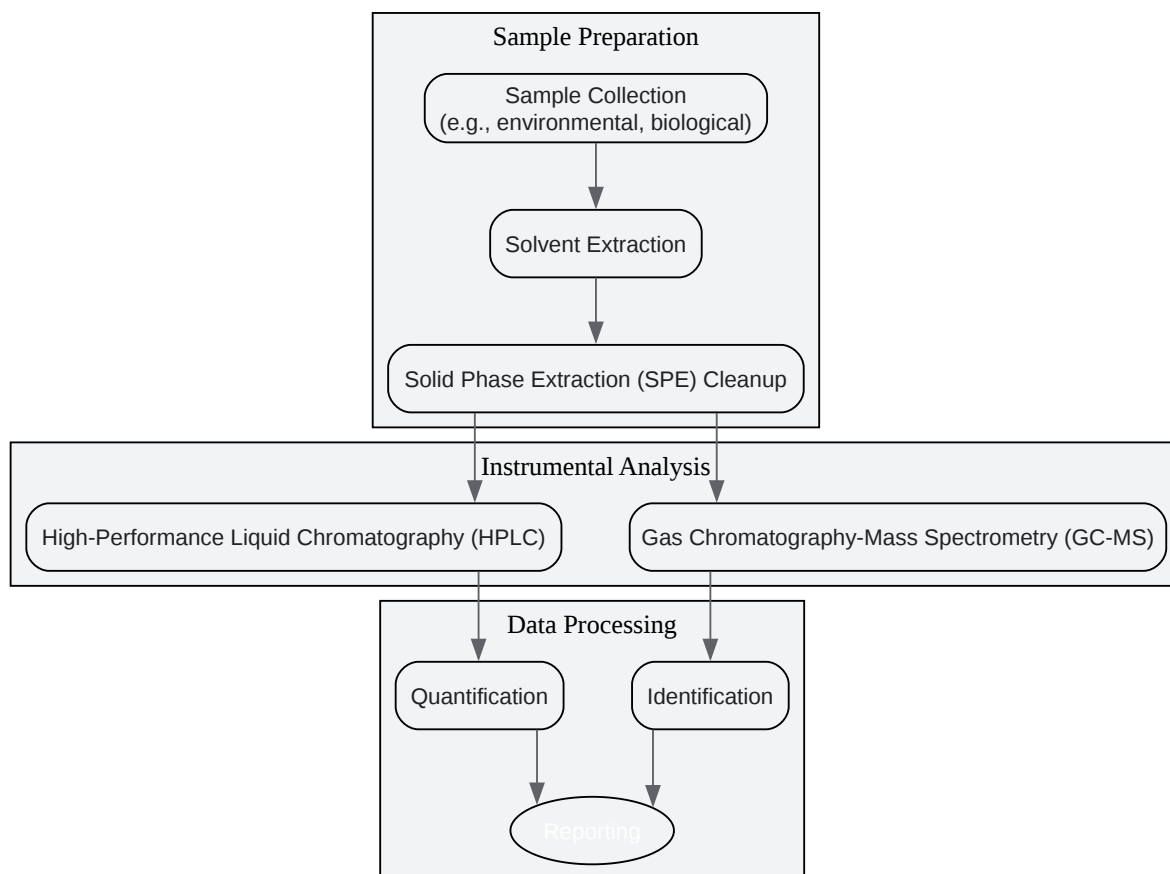
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Caption: Proposed metabolic pathway of **aceanthrylene** via cytochrome P450 enzymes.

This metabolic activation can lead to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, which is a mechanism of PAH-induced carcinogenesis.

Analytical Workflow

The analysis of **aceanthrylene** in complex matrices, such as environmental samples or biological tissues, typically involves extraction, cleanup, and instrumental analysis.

General Analytical Workflow for **Aceanthrylene**

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